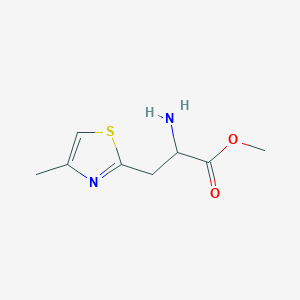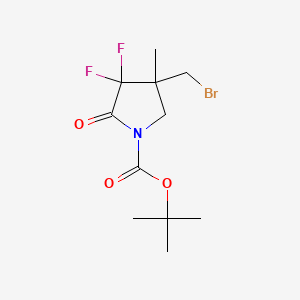
Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure It features a pyrrolidine ring substituted with bromomethyl, difluoro, and oxo groups, along with a tert-butyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the bromomethyl and difluoro groups. The tert-butyl ester is then added to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps to maintain consistent quality and efficiency. Safety measures are also crucial due to the reactive nature of some intermediates and reagents.
化学反应分析
Types of Reactions
Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative, while hydrolysis would produce the carboxylic acid form.
科学研究应用
Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various manufacturing processes.
作用机制
The mechanism of action of tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or proteins, modifying their activity or function. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The difluoro groups may influence the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl bromoacetate: Contains a bromoacetate group instead of the more complex pyrrolidine structure.
4-tert-Butylbenzyl bromide: Features a benzyl bromide group with a tert-butyl substituent.
Uniqueness
Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate is unique due to its combination of functional groups, which provide specific reactivity and potential applications not found in simpler compounds. The presence of both bromomethyl and difluoro groups, along with the pyrrolidine ring, makes it a versatile intermediate for various synthetic and research purposes.
属性
分子式 |
C11H16BrF2NO3 |
|---|---|
分子量 |
328.15 g/mol |
IUPAC 名称 |
tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H16BrF2NO3/c1-9(2,3)18-8(17)15-6-10(4,5-12)11(13,14)7(15)16/h5-6H2,1-4H3 |
InChI 键 |
ZZZRZBGGDYFOLY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(C(=O)C1(F)F)C(=O)OC(C)(C)C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)

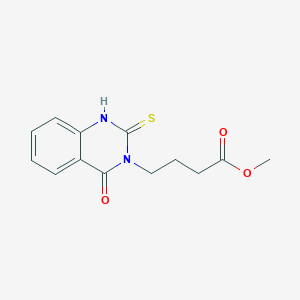

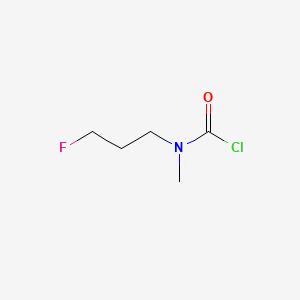
![2H,3H-furo[2,3-c]pyridin-5-amine](/img/structure/B15300062.png)
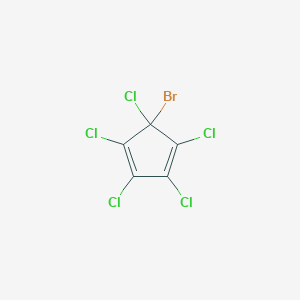
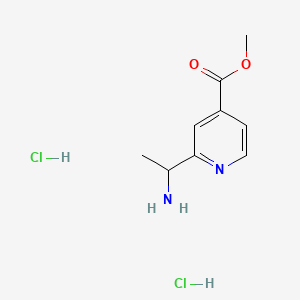
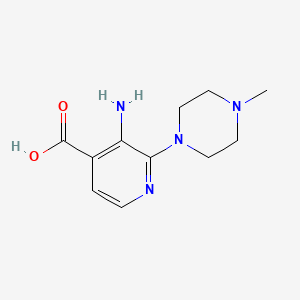

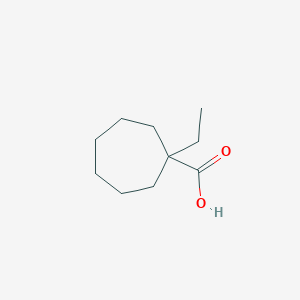
![4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane](/img/structure/B15300094.png)
![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15300109.png)
